molecular formula C4H2Br3F5 B12063301 3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane

3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane

Cat. No.: B12063301
M. Wt: 384.76 g/mol
InChI Key: BQXZYZGEVFAMLC-UHFFFAOYSA-N
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Description

3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane is a halogenated organic compound characterized by the presence of both bromine and fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,1,2,2-pentafluorobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, with the addition of a catalyst like iron or aluminum bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane involves its interaction with specific molecular targets, primarily through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4-Tribromo-1,1,1,2,2-tetrafluorobutane
  • 3,3,4-Tribromo-1,1,1,2,2-hexafluorobutane
  • 3,3,4-Tribromo-1,1,1,2,2-trifluorobutane

Uniqueness

3,3,4-Tribromo-1,1,1,2,2-pentafluorobutane is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications. Its unique structure allows for selective substitution and reduction reactions, providing versatility in synthetic chemistry .

Properties

IUPAC Name

3,3,4-tribromo-1,1,1,2,2-pentafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br3F5/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXZYZGEVFAMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br3F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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